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Introduction

Antidesmone is a naturally occurring quinoline alkaloid first identified in plants of the
Antidesma genus, including Antidesma membranaceum and Antidesma venosum, and has also
been found in Waltheria indica.[1] Initially misidentified as an isoquinoline derivative, its
structure was later revised to (S)-4,8-dioxo-3-methoxy-2-methyl-5-n-octyl-1,4,5,6,7,8-
hexahydroquinoline.[2] This compound has garnered significant interest in the scientific
community due to its diverse and potent biological activities.

Antidesmone has demonstrated significant anti-inflammatory, antitrypanosomal, and
photosynthesis-inhibiting properties.[3][4][5] Its anti-inflammatory effects are attributed to its
ability to modulate key signaling pathways, specifically the Mitogen-Activated Protein Kinase
(MAPK) and Nuclear Factor-kappa B (NF-kB) pathways.[4][5] Furthermore, it shows potent and
highly selective activity against Trypanosoma cruzi, the parasite responsible for Chagas
disease.[3] Given its therapeutic potential, a thorough understanding of its physicochemical
properties is essential for research, formulation, and drug development.

This technical guide provides a detailed overview of the known physicochemical properties of
Antidesmone, standardized experimental protocols for their determination, and visualizations
of its primary signaling pathway and a general experimental workflow.
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Physicochemical Properties

The following table summarizes the key physicochemical properties of Antidesmone based on
available data.

Property Value Source(s)

(5S)-3-methoxy-2-methyl-5-
IUPAC Name octyl-1,5,6,7- [1]

tetrahydroquinoline-4,8-dione

Molecular Formula C19H20NO3 [1]
Molecular Weight 319.44 g/mol [4]
Monoisotopic Mass 319.21474379 Da [1]
CAS Number 222629-77-8 [4][6]
Physical Form Powder [4]
Relative Density 1.07 g/cm3 [4]
Solubility Soluble in Dimethyl Sulfoxide 4]
(DMSO)

Powder: -20°C for up to 3
Storage Conditions yearsin Solvent: -80°C for up [4]

to 1 year

Experimental Protocols

Detailed experimental methodologies for determining the physicochemical properties of
Antidesmone have not been explicitly published. Therefore, this section outlines standard,
validated protocols widely used in chemical and pharmaceutical research for characterizing
such compounds.

Protocol for Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure
compound.
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o Sample Preparation: A small quantity of dry, powdered Antidesmone is packed into a
capillary tube (0.8-1.2 mm internal diameter) to a height of 2-3 mm. The packing is achieved
by tapping the sealed end of the tube gently on a hard surface.

o Apparatus: A digital melting point apparatus (e.g., Stuart SMP10 or Mettler Toledo MP70) is
used.

o Methodology:
o The capillary tube is placed into the heating block of the apparatus.

o Arapid heating ramp rate (e.g., 10-20°C/min) is used for an initial approximate
determination.

o For an accurate measurement, the determination is repeated with a fresh sample, heating
rapidly to about 15-20°C below the approximate melting point.

o The heating rate is then reduced to a slow ramp (1-2°C/min) to allow for thermal
equilibrium.

o The temperature at which the first drop of liquid appears is recorded as the onset of
melting. The temperature at which the last solid crystal melts is recorded as the
completion of melting. The range between these two temperatures is reported.

Protocol for Determination of Aqueous Solubility
(Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is the gold standard for determining the
solubility of a substance in water.

o Sample Preparation: An excess amount of solid Antidesmone is added to a known volume
of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass flask with a
screw cap.

e Apparatus: A constant-temperature water bath with a shaker, centrifuge, and an analytical
system for quantification (e.g., HPLC-UV or LC-MS).
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o Methodology:

o The flask is sealed and agitated in the shaker bath at a constant temperature (e.g., 25°C
or 37°C) for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). A
preliminary study should confirm the time to reach equilibrium.

o After agitation, the suspension is allowed to stand to permit phase separation.

o A sample of the supernatant is carefully removed and clarified by centrifugation (e.g.,
14,000 rpm for 20 minutes) to remove all undissolved solids.

o The concentration of Antidesmone in the clear supernatant is determined using a
validated analytical method (e.g., HPLC). A calibration curve prepared with known
concentrations of Antidesmone is used for quantification.

o The experiment is performed in triplicate to ensure reproducibility.

Protocol for Structural Elucidation by NMR
Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for
elucidating the detailed molecular structure of an organic compound.

o Sample Preparation: Approximately 5-10 mg of purified Antidesmone is dissolved in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube. A small
amount of Tetramethylsilane (TMS) may be added as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

e Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable
probe.

» Methodology: A series of NMR experiments are conducted to fully assign the structure:

o 'H NMR: Provides information on the number of different types of protons, their chemical
environment, and their proximity to other protons (via spin-spin coupling).
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o 13C NMR: Provides information on the number of different types of carbon atoms in the
molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments
(DEPT-90, DEPT-135) are run to differentiate between CH, CHz2, and CHs groups.

o 2D NMR - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each
other (typically on adjacent carbons).

o 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton
with the carbon atom it is directly attached to.

o 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon
atoms that are separated by two or three bonds, which is crucial for connecting different
fragments of the molecule.

o The combination of these spectra allows for the unambiguous assignment of all proton
and carbon signals and confirms the overall connectivity and structure of Antidesmone.

Visualizations: Signaling Pathways and Workflows
Antidesmone's Anti-Inflammatory Mechanism of Action

Antidesmone exerts its anti-inflammatory effects by inhibiting the MAPK and NF-kB signaling
pathways. In response to an inflammatory stimulus like Lipopolysaccharide (LPS), these
pathways become activated, leading to the production of pro-inflammatory cytokines.
Antidesmone intervenes in this process, reducing the inflammatory response.[5]
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Caption: Antidesmone inhibits LPS-induced inflammation via the MAPK and NF-kB pathways.

General Workflow for Isolation and Purification
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The following diagram illustrates a typical experimental workflow for isolating Antidesmone
from its natural plant source, such as the leaves or stems of Antidesma membranaceum.
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Caption: General workflow for the isolation and purification of Antidesmone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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